4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid
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Overview
Description
4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is a complex organic compound with the molecular formula C₁₄H₁₄N₄O₆. This compound features a benzoic acid core linked to a pyrazole ring through a propanoyl group. The presence of methoxy and nitro substituents on the pyrazole ring adds to its chemical diversity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the methoxy and nitro groups. The pyrazole derivative is then coupled with a benzoic acid derivative through a propanoyl linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the benzoic acid moiety.
4-nitrobenzoic acid: Contains the benzoic acid core with a nitro substituent but lacks the pyrazole ring.
4-{[2-(3-methoxy-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid: Similar structure but without the nitro group.
Uniqueness
4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is unique due to the combination of its functional groups and the specific arrangement of its molecular structure.
Properties
Molecular Formula |
C14H14N4O6 |
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Molecular Weight |
334.28 g/mol |
IUPAC Name |
4-[2-(3-methoxy-4-nitropyrazol-1-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C14H14N4O6/c1-8(17-7-11(18(22)23)13(16-17)24-2)12(19)15-10-5-3-9(4-6-10)14(20)21/h3-8H,1-2H3,(H,15,19)(H,20,21) |
InChI Key |
VVUQUQRLHGRCIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)N2C=C(C(=N2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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